6-methyl-l-tryptophan
Overview
Description
6-methyl-l-tryptophan is a modified amino acid with the chemical formula C12H14N2O2. It is a derivative of tryptophan, an essential amino acid, and features a methyl group attached to the sixth carbon of the indole ring. This modification imparts unique properties to the compound, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-methyl-l-tryptophan can be synthesized through several methods. One common approach involves the methylation of tryptophan using methyl iodide in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions and yields this compound as a crystalline product .
Industrial Production Methods: Industrial production of this compound often involves the use of biotechnological processes. Genetically engineered microorganisms, such as Escherichia coli, can be employed to produce the compound through fermentation. These microorganisms are modified to express enzymes that catalyze the methylation of tryptophan, resulting in the production of this compound .
Chemical Reactions Analysis
Types of Reactions: 6-methyl-l-tryptophan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic substitution reactions can occur at the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitro compounds are employed.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the indole ring.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
6-methyl-l-tryptophan has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 6-methyl-l-tryptophan involves its interaction with various molecular targets and pathways. It can act as an inhibitor or modulator of enzymes involved in tryptophan metabolism, such as tryptophan hydroxylase and indoleamine-2,3-dioxygenase. These interactions can influence the synthesis of serotonin and kynurenine, thereby affecting various physiological and pathological processes .
Comparison with Similar Compounds
- 5-Methyltryptophan
- 7-Methyltryptophan
- 1-Methyltryptophan
- 5-Hydroxytryptophan
Comparison: 6-methyl-l-tryptophan is unique due to the specific position of the methyl group on the indole ring. This structural difference can result in distinct biochemical properties and interactions compared to other methylated tryptophan derivatives. For example, 5-Methyltryptophan and 7-Methyltryptophan have methyl groups at different positions, leading to variations in their reactivity and biological activity .
Properties
IUPAC Name |
(2S)-2-amino-3-(6-methyl-1H-indol-3-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-7-2-3-9-8(5-10(13)12(15)16)6-14-11(9)4-7/h2-4,6,10,14H,5,13H2,1H3,(H,15,16)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMRVYIFGPMUCG-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CN2)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)C(=CN2)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60941788 | |
Record name | 6-Methyltryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60941788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33468-34-7, 1991-93-1 | |
Record name | L-6-Methyltryptophan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33468-34-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tryptophan, 6-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001991931 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Methyltryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60941788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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